C108297

Glucocorticoid Receptor Binding Affinity Structure-Activity Relationship

C108297 is a first-in-class nonsteroidal GR modulator offering a unique partial agonist/antagonist profile that differs fundamentally from dexamethasone or mifepristone. With >1000-fold selectivity over PR, AR, and MR, it is the definitive tool for dissecting GR signaling without steroid receptor cross-reactivity. It uniquely antagonizes corticosterone-induced neurogenesis suppression while enhancing memory consolidation, and in metabolic models combines appetite suppression, lipolysis, and adipose anti-inflammation—making it essential for labs studying stress, cognition, or obesity.

Molecular Formula C30H36FN3O4S
Molecular Weight 553.7 g/mol
Cat. No. B1668170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC108297
SynonymsC108297;  C 108297;  C-108297.
Molecular FormulaC30H36FN3O4S
Molecular Weight553.7 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCC3=CC4=C(CC3(C2)COCCOC)C=NN4C5=CC=C(C=C5)F
InChIInChI=1S/C30H36FN3O4S/c1-29(2,3)23-5-11-27(12-6-23)39(35,36)33-14-13-24-17-28-22(18-30(24,20-33)21-38-16-15-37-4)19-32-34(28)26-9-7-25(31)8-10-26/h5-12,17,19H,13-16,18,20-21H2,1-4H3/t30-/m1/s1
InChIKeyOMKDFVUMRKROMY-SSEXGKCCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





C108297: A High-Affinity Selective Glucocorticoid Receptor Modulator for Preclinical Research


C108297 (also known as CORT108297 or Compound 52) is a non-steroidal, synthetic small molecule that functions as a selective glucocorticoid receptor (GR) modulator [1]. It exhibits high binding affinity for the GR (Ki = 0.7 nM) and demonstrates potent functional activity in GR reporter gene assays (functional Ki = 0.6 nM), comparable to the non-selective GR antagonist mifepristone [2]. Unlike classical steroidal GR ligands, C108297's unique interaction profile with the receptor induces a mixed agonist/antagonist effect, allowing for context-dependent modulation of GR signaling pathways [3]. This selective modulation profile makes it a valuable tool compound for dissecting GR biology in complex disease models, distinct from both full agonists like dexamethasone and non-selective antagonists like mifepristone.

C108297's Unique Functional Selectivity Precludes Interchangeability with Non-Selective or Full GR Antagonists


The therapeutic index and functional outcomes of glucocorticoid receptor modulation are highly dependent on ligand-specific interactions with nuclear receptor coregulators, leading to distinct transcriptional and physiological effects [1]. While a full antagonist like mifepristone (RU486) blocks all GR-dependent processes, and a full agonist like dexamethasone activates all GR pathways, C108297 acts as a selective GR modulator (SGRM). This results in a unique activity profile: it can act as an antagonist to prevent corticosterone-induced suppression of hippocampal neurogenesis, while simultaneously acting as an agonist to enhance memory consolidation and suppress hypothalamic CRH expression [2]. This functional selectivity cannot be replicated by simple in-class substitution with a non-selective GR antagonist or a full agonist, making direct comparative evaluation essential for experimental design and procurement decisions [3].

Head-to-Head Quantitative Comparison: C108297 vs. Mifepristone, C113176, and Dexamethasone in Key Biological Assays


GR Binding Affinity and Functional Potency Comparable to Mifepristone

C108297 demonstrates high-affinity binding to the glucocorticoid receptor (GR) with a Ki value of 0.7 nM, which is comparable to the non-selective GR antagonist mifepristone. In a GR reporter gene functional assay, C108297 shows potent activity with a functional Ki of 0.6 nM, also similar to mifepristone [1]. This establishes C108297 as a potent GR ligand at the receptor level.

Glucocorticoid Receptor Binding Affinity Structure-Activity Relationship

Superior Selectivity Profile Over Other Steroid Receptors

C108297 is highly selective for the glucocorticoid receptor (GR), demonstrating a >1000-fold lower affinity for other steroid receptors, including the progesterone, estrogen, androgen, and mineralocorticoid receptors [1]. This selectivity is a hallmark of the 1H-pyrazolo[3,4-g]hexahydro-isoquinoline chemical series [2]. In contrast, mifepristone is known to be a potent antagonist of both the GR and the progesterone receptor, and also interacts with the androgen receptor [3].

Selectivity Off-target Effects Nuclear Receptors

Differential Effects on Body Weight and Glycemia in a Model of Rapid-Onset Diabetes

In a rat model of glucocorticoid-induced rapid-onset diabetes (ROD), C108297 treatment (80 mg/kg/day for 14 days) resulted in a different metabolic profile compared to the non-selective antagonist mifepristone (RU486) and the selective GR antagonist C113176. While mifepristone increased body mass gain (by ~20% from baseline) and fully normalized fasting glycemia (6.2±0.1 mM), C108297 treatment led to body mass loss (∼15%) and only a modest improvement in fasting glycemia (14.0±1.6 mM vs. >20 mM in ROD controls) [1].

Metabolic Disease Diabetes In Vivo Pharmacology

Superior Reduction of Diet-Induced Obesity Compared to Mifepristone

In a high-fat diet-induced obesity mouse model, both C108297 and mifepristone reduced body weight gain over 4 weeks. However, C108297 was more effective, with the study noting that "C108297 and, to a lesser extent, mifepristone reduced body weight gain and fat mass" [1]. The underlying mechanisms were distinct: C108297 reduced caloric intake and enhanced fat oxidation, while mifepristone's effects were primarily due to increased energy expenditure [1].

Obesity Energy Metabolism In Vivo Pharmacology

Unique Transcriptional Coregulator Recruitment Profile vs. Dexamethasone and Mifepristone

C108297 induces a unique interaction profile between the GR and its downstream nuclear receptor coregulators. This profile is distinct from that of both the full agonist dexamethasone and the non-selective antagonist mifepristone (RU486) [1]. This differential coregulator recruitment is the molecular basis for its selective modulation, allowing it to act as a partial agonist in some contexts (e.g., CRH suppression) and as an antagonist in others (e.g., hippocampal neurogenesis).

Nuclear Receptors Transcriptional Regulation Mechanism of Action

Reduced Seizure Incidence in a Rodent Epilepsy Model

In a pilocarpine-induced status epilepticus model in mice, a three-week treatment with C108297 (30 mg/kg) significantly reduced the overall incidence of seizures compared to vehicle-treated controls (two-way RM ANOVA F(1,20) = 2.594, p = 0.0005) [1]. This effect was accompanied by a reduction in baseline and stress-induced corticosterone levels and decreased hippocampal reactive gliosis.

Epilepsy Neuroinflammation In Vivo Efficacy

Recommended Research Applications for C108297 Based on Comparative Evidence


Investigating GR-Mediated Mechanisms in Obesity and Metabolic Disease

For studies aiming to dissect the specific role of GR signaling in diet-induced obesity and inflammation, C108297 is a superior tool compared to non-selective antagonists like mifepristone. Its greater efficacy in reducing body weight gain and its distinct mechanism of action (reducing caloric intake vs. increasing energy expenditure) allow for more precise interrogation of GR-dependent metabolic pathways [1]. The high selectivity profile minimizes confounding effects from progesterone or androgen receptor interactions, which are a limitation of mifepristone [2].

Studying Brain Stress Circuits and Neuropsychiatric Disorders

C108297's unique functional selectivity, acting as an antagonist for hippocampal neurogenesis suppression and an agonist for memory consolidation, makes it an ideal probe for studying complex brain functions [3]. This profile is particularly relevant for research in stress-related disorders like PTSD and depression, where full GR antagonists may produce undesirable systemic effects. Its ability to normalize corticosterone levels and reduce neuroinflammation in epilepsy models further supports its utility in neurological disease research [4].

Developing Selective GR Modulators with Favorable Safety Profiles

The high selectivity of C108297 for the GR over other steroid receptors (>1000-fold) [2] makes it a valuable benchmark compound in drug discovery programs aimed at developing next-generation GR modulators with minimized off-target effects. The chemical scaffold, a 1H-pyrazolo[3,4-g]hexahydro-isoquinoline, has been shown to yield compounds with high oral bioavailability and good pharmacokinetic properties in preclinical species [5], providing a solid foundation for lead optimization efforts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for C108297

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.